molecular formula C16H20FNO2 B4564852 N-bicyclo[2.2.1]hept-2-yl-2-(4-fluorophenoxy)propanamide

N-bicyclo[2.2.1]hept-2-yl-2-(4-fluorophenoxy)propanamide

Cat. No.: B4564852
M. Wt: 277.33 g/mol
InChI Key: NKIFEPSAPKQSQM-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-2-(4-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C16H20FNO2 and its molecular weight is 277.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.14780704 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Ureas and Analogs

One area of application involves the synthesis and exploration of ureas and their analogs containing polycyclic fragments. For example, the reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with substituted anilines has been used to synthesize a series of 1,3-disubstituted ureas. These compounds have shown promise as inhibitors of RNA virus replication and human soluble epoxide hydrolase, highlighting their potential in medicinal chemistry and antiviral research (Pitushkin, Burmistrov, & Butov, 2020).

Epoxidation and Heterocyclization Reactions

Research has also delved into the epoxidation and heterocyclization reactions of arenesulfonamides in the norbornene series, leading to compounds with potential applications in material science and as intermediates in organic synthesis. These reactions have facilitated the creation of novel structures, contributing to the development of new materials and chemical entities (Kas’yan, Karpenko, & Kas’yan, 2005).

Prostanoids Synthesis with Bicyclo[2.2.1]heptane

Another significant application is in the synthesis of prostanoids with bicyclo[2.2.1]heptane, which has shown activities on human platelets, indicating potential therapeutic applications in treating diseases related to platelet aggregation and cardiovascular disorders (Wilson, Peesapati, Jones, & Hamilton, 1982).

Novel Antidepressant and Anxiolytic Agents

Compounds structurally related to N-bicyclo[2.2.1]hept-2-yl-2-(4-fluorophenoxy)propanamide have been investigated for their potential as antidepressant and anxiolytic agents. These studies explore the pharmacokinetics, metabolism, and therapeutic potential of such compounds, contributing to the development of new treatments for mental health conditions (Słoczyńska, Wójcik-Pszczoła, Canale, Żmudzki, Zajdel, & Pękala, 2018).

Liquid Crystalline Materials

The synthesis and study of liquid crystalline materials incorporating bicyclo[2.2.1]hept-2-yl structures have been explored. These materials are of interest for their potential applications in displays, sensors, and other electronic devices, demonstrating the versatility of these compounds in materials science (Small & Pugh, 2002).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(4-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c1-10(20-14-6-4-13(17)5-7-14)16(19)18-15-9-11-2-3-12(15)8-11/h4-7,10-12,15H,2-3,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIFEPSAPKQSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC2CCC1C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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